

Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture

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Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

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Introduction

OS 1808, also known as BI-1808, is a first-in-class, fully human IgG1 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2 is a critical receptor involved in immune regulation and is often upregulated on tumor-associated regulatory T cells (Tregs) within the tumor microenvironment.[3] BI-1808 functions by blocking the interaction of TNFR2 with its ligand, TNF- α . This action leads to the Fc γ R-dependent depletion of intratumoral Tregs and promotes the expansion of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1] These application notes provide a comprehensive overview and generalized protocols for the use of BI-1808 in in vitro cell culture experiments.

Disclaimer: The following protocols are generalized for the use of monoclonal antibodies in cell culture and have been adapted for BI-1808 based on its known mechanism of action. Specific optimization for different cell lines and experimental conditions is recommended.

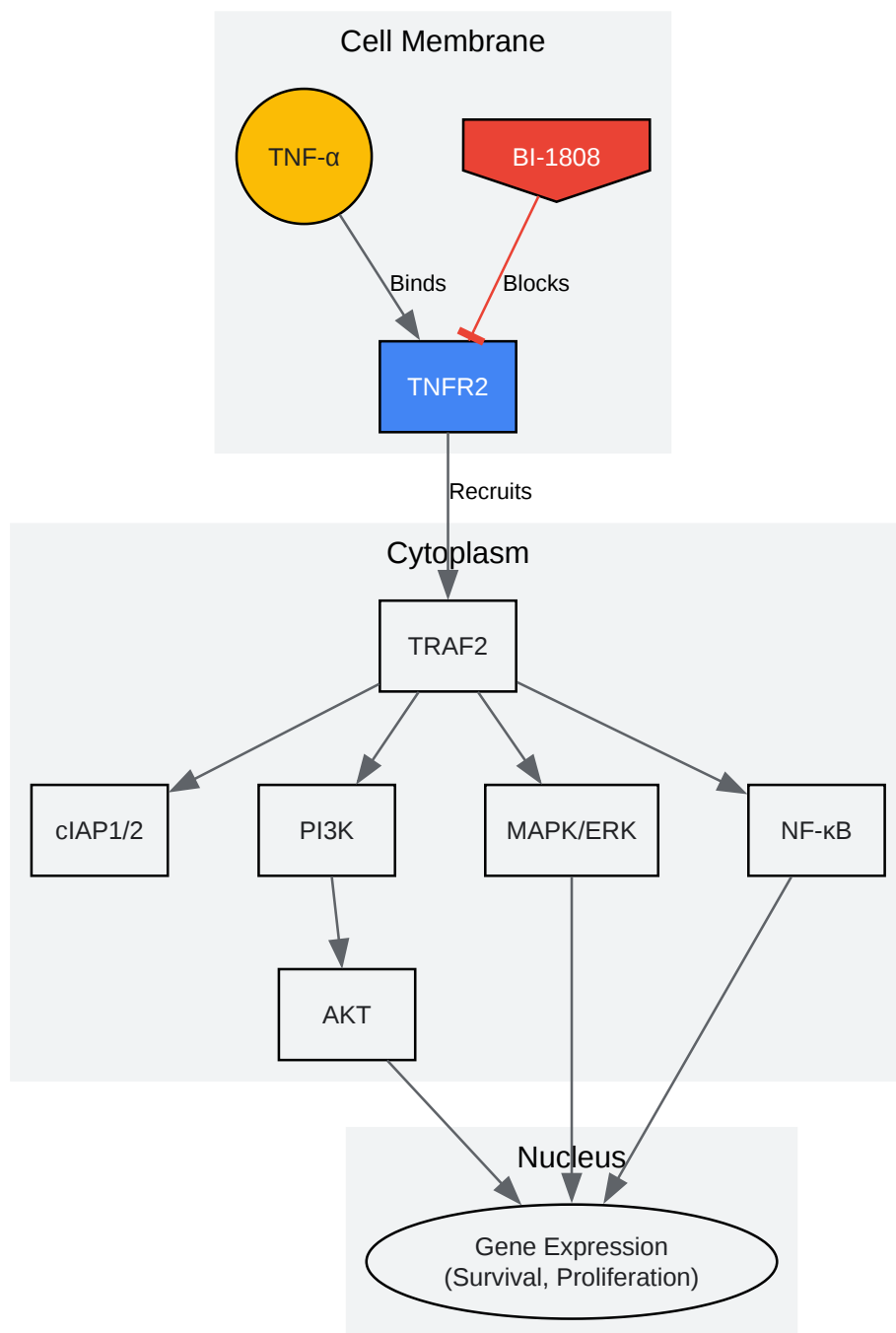
Mechanism of Action

BI-1808 is a monoclonal antibody that specifically targets and binds to TNFR2.[2] This binding blocks the interaction between TNFR2 and its ligand, TNF- α . The primary mechanism of action is the depletion of regulatory T cells (Tregs) within the tumor microenvironment and the subsequent expansion of cytotoxic CD8+ T cells.[1] This dual action shifts the balance of the immune response towards tumor elimination.

Signaling Pathway

The binding of TNF- α to TNFR2 activates several downstream signaling pathways that promote cell survival, proliferation, and inflammation. These include the PI3K/AKT, MAPK/ERK, and NF- κ B pathways. By blocking this interaction, BI-1808 is expected to inhibit these pro-survival signals in TNFR2-expressing cells, such as Tregs.

TNFR2 Signaling Pathway and Inhibition by BI-1808

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Caption: TNFR2 signaling and BI-1808 mechanism.

Quantitative Data Summary

The following tables summarize clinical data on the effects of BI-1808. Note that this data is from in vivo human clinical trials, as comprehensive in vitro quantitative data is not readily available in published literature.

Table 1: Clinical Response to BI-1808 Monotherapy in Cutaneous T-Cell Lymphoma (CTCL)

Response Category	Number of Patients (n=13)	Percentage
Objective Response Rate	6	46%
Complete Response	1	8%
Partial Response	5	38%
Disease Control Rate	12	92%
Stable Disease	6	46%
Progressive Disease	1	8%

Data from a Phase 2a clinical trial in patients with relapsed/refractory CTCL.[\[4\]](#)[\[5\]](#)

Table 2: Pharmacodynamic Effects of BI-1808 in Peripheral Blood

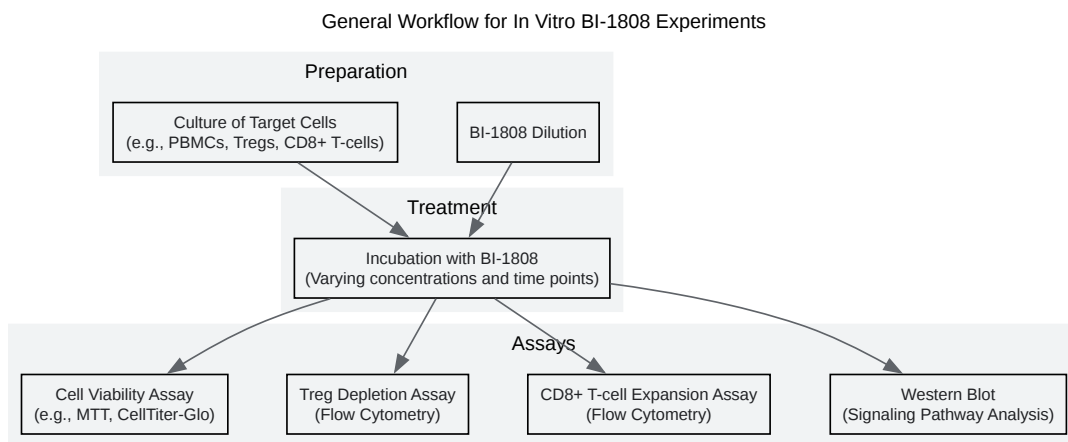
Parameter	Observation	Dose Level
Receptor Occupancy	>95% saturation within 4 hours post-infusion	≥ 675 mg
Near full saturation maintained throughout dosing interval	675 mg and 1000 mg	
Soluble TNFR2 (sTNFR2)	Increased levels in all treated subjects	Dose-dependent
Regulatory T-cells (Tregs)	Significant reduction	≥ 675 mg

Data from a Phase 1/2a clinical trial.[\[1\]](#)

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro activity of BI-1808.

Experimental Workflow: In Vitro Assessment of BI-1808



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Caption: In vitro experimental workflow for BI-1808.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of BI-1808 on the viability of TNFR2-expressing cells.

Materials:

- TNFR2-expressing cell line (e.g., isolated Tregs, specific tumor cell lines)

- Complete cell culture medium
- BI-1808 antibody
- Isotype control antibody
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight at 37°C, 5% CO₂.
- Treatment:
 - Prepare serial dilutions of BI-1808 and isotype control antibody in complete medium.
 - Remove the medium from the wells and add 100 μ L of the antibody dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
 - Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
- MTT Addition:
 - Add 10 μ L of MTT solution to each well.

- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Add 100 µL of MTT solvent to each well.
 - Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
- Data Acquisition:
 - Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Treg Depletion and CD8+ T-cell Expansion Assay (Flow Cytometry)

This protocol assesses the ability of BI-1808 to deplete Tregs and promote the expansion of CD8+ T-cells in a co-culture system.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and CD8+ T-cells
- Treg isolation kit (optional)
- Complete RPMI-1640 medium
- BI-1808 antibody and isotype control
- T-cell activation reagents (e.g., anti-CD3/CD28 beads)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3
- Fixation/Permeabilization buffer
- Flow cytometer

Procedure:

- Cell Preparation and Labeling:
 - Isolate PBMCs or specific T-cell populations from whole blood.
 - If using a proliferation dye, label the CD8+ T-cells or total PBMCs according to the manufacturer's protocol.
 - Isolate Tregs (CD4+CD25+FoxP3+) if a purified co-culture is desired.
- Co-culture Setup:
 - In a 96-well round-bottom plate, co-culture Tregs and CD8+ T-cells (or use total PBMCs) at a desired ratio (e.g., 1:4 Tregs to CD8+ T-cells).
 - Add T-cell activation reagents to stimulate the cells.
 - Add serial dilutions of BI-1808 or isotype control.
 - Incubate for 3-5 days at 37°C, 5% CO₂.
- Staining for Flow Cytometry:
 - Harvest the cells and wash with PBS.
 - Perform surface staining with antibodies against CD3, CD4, and CD8.
 - For Treg identification, fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
 - Stain with antibodies against CD25 and FoxP3.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data to determine the percentage of Tregs (CD4+CD25+FoxP3+) and the proliferation of CD8+ T-cells (based on dilution of the proliferation dye).

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of BI-1808 on TNFR2-mediated signaling pathways.

Materials:

- TNFR2-expressing cells
- BI-1808 antibody and isotype control
- TNF- α (for stimulation)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-TNFR2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Culture cells to 70-80% confluency.
 - Serum-starve the cells for 4-6 hours if necessary.

- Pre-treat cells with BI-1808 or isotype control for a specified time (e.g., 1 hour).
- Stimulate the cells with TNF- α for a short period (e.g., 15-30 minutes).
- Wash cells with cold PBS and lyse with RIPA buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Analyze the band intensities, normalizing to a loading control (e.g., β -actin) and total protein levels.

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- To cite this document: BenchChem. [Application Notes and Protocols for OS 1808 (BI-1808) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664460#protocol-for-using-os-1808-in-cell-culture>]

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